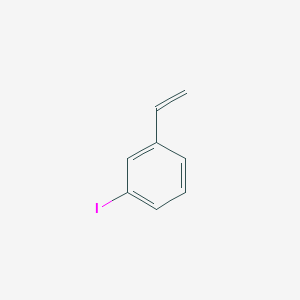

3-iodostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENCBLICVDCSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446115 | |

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-92-0 | |

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Iodostyrene in Synthesis

An In-depth Technical Guide to the Commercial Availability and Sourcing of 3-Iodostyrene for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the availability of versatile and reactive building blocks is paramount. This compound (CAS No. 4840-92-0), a substituted aromatic olefin, represents a key intermediate prized for its dual reactivity. The vinyl group is amenable to polymerization and various addition reactions, while the carbon-iodine bond provides a reactive handle for a multitude of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This unique combination makes it an invaluable precursor for the synthesis of complex molecular architectures, from novel polymers to active pharmaceutical ingredients (APIs).

For researchers and drug development professionals, a thorough understanding of the commercial landscape of this compound is not merely a logistical exercise; it is a strategic component of project planning. The reliability of the supply chain, consistency of material quality, and the potential for scale-up directly impact experimental reproducibility, project timelines, and the ultimate viability of a synthetic route. This guide provides an in-depth analysis of the commercial availability, key suppliers, quality considerations, and procurement strategies for this compound, designed to empower scientists in making informed sourcing decisions.

The Commercial Landscape: From Niche Reagent to Scalable Intermediate

This compound is primarily positioned in the market as a research chemical. Its availability is largely concentrated among specialized chemical suppliers that cater to the R&D sector. Unlike its parent compound, styrene, it is not a large-volume commodity chemical. This distinction is critical, as it influences supplier selection, lead times, and pricing. The supply chain typically originates from primary manufacturers who may offer custom synthesis services and flows through specialized catalog companies that provide smaller, research-scale quantities.

Key Commercial Suppliers

The procurement of this compound is facilitated by a number of reputable chemical suppliers who specialize in organic building blocks. Below is a comparative table of key players in this market.

| Supplier | Typical Purity/Grade | Standard Pack Sizes | Service Focus |

| Apollo Scientific | ≥95%[1] | 250mg, 1g[1] | Primary UK-based supplier and manufacturer of a wide range of research chemicals, offering both catalog products and bulk/custom synthesis.[2] |

| SynQuest Laboratories | Information available upon inquiry | POA (Price on Application), Bulk[3] | Specializes in fluorinated organic chemicals but also offers a broad catalog of other research chemicals and custom synthesis services.[3] |

| Sigma-Aldrich (Merck) | ≥95% (as a distributor for Apollo Scientific)[1][4] | Varies based on supplier | A major global distributor of research chemicals, often listing products from primary manufacturers like Apollo Scientific.[4] |

| Combi-Blocks | 95%[5] | 250mg[5] | A supplier focused on providing a wide array of building blocks for combinatorial chemistry and drug discovery. |

Note: Pricing and availability are subject to change. It is always recommended to contact suppliers directly for the most current information.

Procurement Protocol for Researchers

A systematic approach to sourcing this compound ensures the acquisition of material that meets the quality, timeline, and budgetary requirements of a project.

Step-by-Step Procurement Workflow

-

Initial Supplier Screening : Identify potential suppliers using chemical search databases and the supplier table provided above. Key identifiers are the CAS Number (4840-92-0) and the chemical name.

-

Request for Quotation (RFQ) : Contact multiple suppliers to request quotes for the desired quantity. Inquire about current stock levels and estimated lead times, especially for non-stock or bulk quantities.

-

Technical Data Review : Request a Certificate of Analysis (CoA) for a recent batch. This is a critical step for verifying quality.

-

Purity Assessment : Confirm the purity meets your experimental needs (e.g., ≥95%). The analytical method used (e.g., GC, NMR) should be stated.

-

Impurity Profile : Examine the CoA for any listed impurities. The presence of residual starting materials or by-products from synthesis could interfere with sensitive reactions.

-

Identity Confirmation : Verify that spectroscopic data (e.g., NMR, IR) are consistent with the structure of this compound.

-

-

Lead Time and Logistics : Confirm shipping times and any special handling requirements (e.g., cold chain, though typically not required for this compound). For international shipments, inquire about customs clearance.

-

Purchase and Incoming Quality Control : Upon receipt, it is good practice to perform an identity check (e.g., by NMR) to confirm the material matches the CoA before use in critical experiments.

Technical Profile and Quality Considerations

Understanding the technical specifications of commercially available this compound is crucial for experimental design and troubleshooting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4840-92-0 | [1][3] |

| Molecular Formula | C₈H₇I | [3] |

| Molecular Weight | 230.05 g/mol | [1] |

| Appearance | Liquid | - |

| Density | ~1.674 g/cm³ | [1] |

| Boiling Point | 71-73 °C @ 3 mmHg | [1][3] |

| Refractive Index | ~1.639 | [1] |

Purity and Potential Impurities

Commercial this compound is typically available in purities of ≥95%.[1] The primary impurities may include:

-

Isomeric Impurities : Depending on the synthetic route, trace amounts of 2- or 4-iodostyrene may be present.

-

Starting Material Residues : The synthesis of halostyrenes can involve precursors like the corresponding iodo-ethylbenzene or iodo-benzaldehyde. Incomplete reaction or purification may leave trace amounts of these.

-

Polymeric Material : Styrenes are susceptible to polymerization. While inhibitors are often added to the pure monomer, small amounts of oligomers or polymers can form over time, especially with improper storage.

-

Inhibitors : To prevent polymerization, an inhibitor such as 4-tert-butylcatechol (TBC) may be added. While necessary for stability, the presence of an inhibitor should be considered, as it may need to be removed for certain applications, such as polymerization reactions.

Key Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical sciences stems directly from its chemical structure. The iodo-substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

Sources

- 1. 4840-92-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. CAS 4840-92-0 | 1900-H-04 | MDL MFCD28103326 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 4840-92-0 [sigmaaldrich.com]

- 5. chemat.com.pl [chemat.com.pl]

Technical Guide: 3-Iodostyrene as a Privileged Scaffold in Functional Polymer Synthesis

Executive Summary

3-Iodostyrene (3-IS) represents a high-value monomeric scaffold in advanced polymer chemistry, distinct from its more common para-isomer (4-iodostyrene). Its strategic value lies in the meta-positioning of the iodine atom, which offers a unique balance of electronic decoupling and steric accessibility. This guide details the utilization of this compound for constructing high-refractive-index materials, lithographic resists, and functionalized polymer libraries via Post-Polymerization Modification (PPM).

Part 1: The Monomer – Strategic Utility

Structural Advantages: Meta vs. Para

While 4-iodostyrene is frequently utilized due to the ready availability of para-substituted precursors, this compound offers distinct advantages in macromolecular design:

-

Electronic Decoupling: The meta-iodine is not in direct resonance conjugation with the vinyl group. This preserves the electron density of the double bond more effectively than strong electron-withdrawing para-substituents, often leading to polymerization kinetics closer to unsubstituted styrene.

-

Steric Architecture: In solid-state applications (e.g., liquid crystals or semi-crystalline domains), the meta-substituent disrupts packing less symmetrically than the para-isomer, reducing crystallinity and improving solubility in organic solvents—a critical factor for processing high-molecular-weight polymers.

-

The "Halogen Handle": The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br or C–Cl. This makes the iodine atom an ideal "leaving group" for oxidative addition by transition metals (Pd, Ni) under mild conditions, facilitating high-yield functionalization after the polymer backbone is formed.

Comparative Halostyrene Metrics

| Property | 3-Chlorostyrene | 3-Bromostyrene | This compound | Relevance |

| C–X Bond Energy | ~95 kcal/mol | ~80 kcal/mol | ~65 kcal/mol | Ease of oxidative addition (PPM) |

| Refractive Index ( | ~1.56 | ~1.59 | >1.67 | Optical coatings & Lithography |

| X-Ray Opacity | Low | Moderate | High | Biomedical Imaging Contrast |

| Atom Transfer Radical Polymerization (ATRP) | Compatible | Compatible | Challenging | Iodine can poison Cu catalysts; RAFT is preferred. |

Part 2: Controlled Polymerization Architectures

To maximize the utility of this compound, controlled radical polymerization (CRP) is essential to define molecular weight (

The Case for RAFT over ATRP

While Atom Transfer Radical Polymerization (ATRP) is standard for many styrenics, iodinated monomers present a specific challenge: Halogen Exchange . The terminal iodine on the monomer can undergo exchange with the bromine/chlorine of the ATRP initiator/catalyst, leading to loss of end-group fidelity.

Reversible Addition-Fragmentation chain Transfer (RAFT) is the superior methodology for this compound. It utilizes a chain transfer agent (CTA) rather than a metal-halide catalyst, avoiding interference with the pendant iodine atoms.

Mechanism of Action (RAFT)

The polymerization relies on the equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species.

Figure 1: Simplified RAFT equilibrium for this compound, ensuring the iodine handle remains untouched during backbone formation.

Part 3: Post-Polymerization Modification (PPM)[1]

The primary value of Poly(this compound) (P3IS) is its role as a reactive precursor. The iodine moiety allows the polymer to serve as a "universal scaffold" for creating functional libraries that are synthetically difficult to polymerize directly (e.g., bulky fluorophores or peptides).

The Suzuki-Miyaura "Click" Workflow

The Suzuki coupling of P3IS with boronic acids is highly efficient. The reaction is tolerant of water and functional groups, making it ideal for modifying polymers.

Key Advantage: The "High-to-High" Transformation. You transform a high-refractive-index, hydrophobic polymer (P3IS) into a highly functionalized material (e.g., a conjugated polyelectrolyte or a fluorescent probe) in a single step.

Figure 2: The "Reactive Scaffold" workflow transforming P3IS into functional libraries.

Part 4: Experimental Protocols

Protocol A: RAFT Polymerization of this compound

Objective: Synthesis of well-defined P3IS (

Materials:

-

Monomer: this compound (passed through basic alumina to remove inhibitors).

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) – Preferred for styrenics.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Anisole (high boiling point, good solubility).

Procedure:

-

Stoichiometry: Target a ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

-

Dissolution: In a Schlenk tube, dissolve this compound (2.3 g, 10 mmol), CPDT (35 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in Anisole (2.5 mL).

-

Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen terminates radicals and quenches the RAFT process.

-

Polymerization: Backfill with Nitrogen and immerse the tube in a pre-heated oil bath at 70°C. Stir for 12–16 hours.

-

Quenching: Cool the tube in liquid nitrogen and expose to air to terminate.

-

Purification: Precipitate the polymer dropwise into cold methanol (10x excess). Filter and dry under vacuum.[1]

-

Validation:

H NMR should show broad aromatic signals (6.2–7.5 ppm) and disappearance of vinyl protons.

-

Protocol B: Suzuki-Miyaura Post-Polymerization Modification

Objective: Functionalization of P3IS with 4-methoxyphenylboronic acid.

Materials:

-

Scaffold: Poly(this compound) (from Protocol A).

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.5 eq per iodine unit).

-

Catalyst:

(5 mol% relative to iodine). -

Base:

(2M aqueous solution). -

Solvent: THF/Water mixture (organic layer solubilizes polymer, aqueous layer solubilizes base).

Procedure:

-

Setup: In a flask, dissolve P3IS (100 mg, ~0.43 mmol of I units) and boronic acid (100 mg, 0.65 mmol) in THF (5 mL).

-

Catalyst Addition: Add

(25 mg) under a nitrogen stream. -

Activation: Add degassed

solution (1 mL). -

Reaction: Reflux at 70°C for 24 hours under inert atmosphere. The solution will turn dark (Pd species).

-

Workup (Pd Removal):

Part 5: Applications in Advanced Materials[4]

Extreme Refractive Index (RI) Polymers

Polymers containing heavy halogens (Iodine) exhibit high molar refraction. P3IS typically achieves a refractive index (

-

Application: Anti-reflective coatings, LED encapsulants, and microlenses.

-

Mechanism: The high polarizability of the Iodine electron cloud increases the interaction with light, slowing its phase velocity.

EUV Lithography Resists

Iodine has a high absorption cross-section for Extreme Ultraviolet (EUV) light (13.5 nm).

-

Benefit: Incorporating this compound into photoresist copolymers increases the sensitivity of the resist, allowing for lower dose patterning in semiconductor manufacturing. The meta-position provides a balance of density and solubility required for spin-coating thin films.

References

-

Synthesis and Polymerization of Iodostyrenes

-

Rizzardo, E., et al. "RAFT Polymerization: A Versatile Method for the Synthesis of Functional Polymers." Macromolecules, 1998. Link (Seminal RAFT paper establishing the protocol for styrenics).

-

Zou, Y., et al. "Synthesis of a 4-iodostyrene monomer and its behavior in polymerization reactions." ACS Fall 2020 Virtual Meeting. Link (Discusses synthesis routes and polymerization challenges).

-

-

Post-Polymerization Modification (Suzuki/Heck)

-

Varlas, S., et al. "Suzuki cross-coupling reaction on well-defined poly(iodostyrene)."[3] SJSU ScholarWorks, 2024. Link (Detailed PPM protocols on iodostyrene scaffolds).

-

Lowe, A. B., et al. "Thiol-ene 'click' reactions and beyond: Recent advances in polymer post-polymerization modification." Polymer Chemistry, 2010. Link (Broad review including halide-based modifications).

-

-

Applications (Refractive Index & Lithography)

-

Olkhov, A. A., et al. "High-refractive index acrylate polymers for applications in nanoimprint lithography." ResearchGate, 2022. Link (Contextualizes the need for high-n halogenated polymers).

-

Fallica, R., et al. "Absorption of EUV light by polymers." Proc. SPIE, 2016. Link (Establishes the utility of Iodine in EUV resists).

-

Sources

physical properties of 3-iodostyrene (boiling point, density)

CAS: 4840-92-0 | Formula: C₈H₇I | MW: 230.05 g/mol

Executive Summary

3-Iodostyrene (m-iodostyrene) is a critical halogenated styrene derivative used primarily as a building block in palladium-catalyzed cross-coupling reactions (Heck, Sonogashira, Suzuki) to introduce vinyl functionality into complex organic frameworks.[1]

Critical Distinction: unlike its para-isomer (4-iodostyrene, CAS 2351-50-0), which is a crystalline solid at room temperature, This compound is a liquid. This physical difference dictates distinct handling and purification protocols, specifically regarding inhibitor removal and vacuum distillation.

Part 1: Physical Properties & Structural Analysis

The following data consolidates experimental observations and high-confidence predicted values. Note the distinction between the meta (3-) and para (4-) isomers, as commercial catalogs frequently conflate them.

Comparative Properties Table

| Property | This compound (Target) | 4-Iodostyrene (Reference) |

| CAS Number | 4840-92-0 | 2351-50-0 |

| Physical State (25°C) | Liquid | Solid (Crystalline) |

| Boiling Point (Reduced) | ~85–90 °C @ 5 mmHg * | 91–93 °C @ 6 mmHg |

| Boiling Point (Atm) | Polymerizes before boiling | 235 °C (Theoretical) |

| Density | 1.67 ± 0.05 g/cm³ | 1.673 g/cm³ |

| Refractive Index ( | 1.64 – 1.65 | 1.649 |

| Flash Point | > 95 °C | 102 °C |

| Storage | 2–8°C, Dark, Inert Gas | 2–8°C, Dark, Inert Gas |

*Note: Experimental boiling points for the meta-isomer are rarely reported in isolation. The value provided is derived from the vapor pressure behavior of analogous meta-halogenated styrenes.

Chemical Behavior & Stability[3][4][5][6]

-

Polymerization Risk: Like all styrenes, this compound undergoes radical polymerization, accelerated by heat and light. It is typically stabilized with 4-tert-butylcatechol (TBC).

-

Iodine Lability: The C–I bond is sensitive to UV light, leading to gradual yellow/brown discoloration due to iodine liberation. Store in amber glass under argon.

Part 2: Synthesis & Production Protocol

Due to the high cost and limited availability of commercial this compound, laboratory synthesis via the Wittig reaction is the standard "self-validating" method. This route avoids the separation issues associated with dehydrogenation of ethyl-iodobenzenes.

Validated Synthesis Workflow (Wittig Olefination)

Precursors: 3-Iodobenzaldehyde (CAS 696-41-3) + Methyltriphenylphosphonium bromide.

Figure 1: Synthetic pathway for this compound via Wittig Olefination.

Detailed Protocol:

-

Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Nitrogen. Cool to 0°C. Add Potassium tert-butoxide (1.1 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

-

Addition: Add 3-Iodobenzaldehyde (1.0 equiv) dropwise in THF.

-

Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

-

Workup: Quench with water. Extract with Diethyl Ether (avoid DCM to prevent halogen exchange/side reactions). Dry over MgSO₄.

-

Purification: Concentrate and pass through a short silica plug (eluting with Hexanes) to remove Triphenylphosphine oxide (solid precipitate). Distill the filtrate under reduced pressure to obtain pure this compound.

Part 3: Handling, Stabilization & Purification

Researchers often encounter polymerization of the monomer in the bottle. The following workflow ensures the material is "reaction-ready."

Inhibitor Removal & Distillation

Commercial samples contain ~50 ppm TBC. For sensitive catalytic reactions (e.g., Heck coupling), the inhibitor must be removed to prevent catalyst poisoning or induction periods.

Figure 2: Protocol for inhibitor removal and purification of this compound.

Critical Handling Notes:

-

Vacuum Distillation: Do not attempt to distill at atmospheric pressure. The boiling point (~235°C) is far above the thermal polymerization threshold. Use a Kugelrohr or short-path apparatus with high vacuum (<5 mmHg).

-

Cold Trap: Ensure the receiving flask is cooled (-78°C or ice bath) to prevent loss of monomer into the vacuum pump.

Part 4: Synthetic Utility

This compound is unique because it possesses two reactive handles: the vinyl group (for polymerization or metathesis) and the aryl iodide (for cross-coupling).

Chemo-selectivity: In Pd-catalyzed reactions, the C–I bond is significantly more reactive than the vinyl group, allowing for selective functionalization at the meta-position without affecting the styrene double bond.

Primary Applications:

-

Heck Reaction: Coupling with acrylates to form meta-vinyl cinnamates.

-

Sonogashira Coupling: Reaction with terminal alkynes to form meta-alkynyl styrenes.

-

Living Radical Polymerization: Synthesis of functionalized polystyrene derivatives where the iodine atom remains available for post-polymerization modification.

References

-

Sigma-Aldrich. 4-Iodostyrene Product Specification (CAS 2351-50-0).[1] (Used for comparative para-isomer data).

-

Apollo Scientific. this compound Product Data (CAS 4840-92-0).[1] (Confirmation of CAS and availability).

-

Organic Syntheses. Preparation of Z-Iodoalkenes via Wittig Olefination. Org.[2][3][4] Synth. 2020, 97, 217-231.[5] (Analogous Wittig protocol validation).

-

PubChem. 3-Iodobenzaldehyde (Precursor) Compound Summary. (Precursor data).

-

Fluorochem. this compound CAS 4840-92-0 Data Sheet.[1] (Identity verification).

Sources

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 3-Iodostyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of poly(3-iodostyrene) via conventional free-radical polymerization. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles. While direct literature on the conventional free-radical polymerization of this compound is sparse, the methodologies presented are robustly inferred from established procedures for styrene and other substituted styrenes.[1]

Introduction: The Significance of Poly(this compound)

Polystyrene and its derivatives are foundational materials in a vast array of applications.[2] Among the halogenated polystyrenes, poly(this compound) emerges as a polymer of significant interest, primarily due to the unique properties conferred by the iodine substituent. The carbon-iodine bond offers a reactive site for post-polymerization modifications, such as Suzuki and Sonogashira cross-coupling reactions, enabling the synthesis of complex and functionalized polymeric architectures.[1] Furthermore, the presence of the heavy iodine atom can influence the polymer's physical properties, including its refractive index and thermal characteristics. This application note details a reliable methodology for the synthesis of poly(this compound) using conventional free-radical polymerization, a widely accessible and versatile technique.

Understanding the Polymerization Mechanism

The free-radical polymerization of vinyl monomers like this compound proceeds through a well-established three-stage mechanism: initiation, propagation, and termination.[3]

-

Initiation: The process begins with the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals.[4][5] These highly reactive species then add across the vinyl double bond of a this compound monomer, forming a new, monomer-centered radical.[6]

-

Propagation: The newly formed monomer radical rapidly adds to another this compound monomer, and this process repeats, leading to the growth of a polymer chain. This chain growth is the core of the polymerization process.

-

Termination: The growth of polymer chains is eventually halted through termination reactions. This typically occurs via combination, where two growing polymer radicals couple to form a single, non-reactive chain, or through disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).

The presence of the iodine atom on the phenyl ring is not expected to fundamentally alter this mechanism. However, it may exert electronic effects that can subtly influence the reactivity of the monomer and the stability of the propagating radical.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(this compound).

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | >95% | Commercially available or synthesized | If synthesized, ensure high purity.[7] |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use for high-purity applications. |

| Benzoyl Peroxide (BPO) | 97% | Sigma-Aldrich | Handle with care; can be explosive when dry. |

| Toluene | Anhydrous | Acros Organics | Can be used as a solvent for solution polymerization. |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Used for dissolving the polymer for purification and GPC analysis. |

| Methanol | ACS Grade | VWR | Used as a non-solvent for polymer precipitation. |

Detailed Experimental Protocols

Protocol 1: Bulk Polymerization of this compound using AIBN

This protocol is adapted from standard procedures for the bulk polymerization of styrene.[8]

-

Monomer Preparation: If the this compound monomer contains inhibitors, pass it through a short column of basic alumina to remove them.

-

Reaction Setup:

-

In a Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 21.7 mmol).

-

Add the radical initiator, AIBN (e.g., 0.035 g, 0.21 mmol, for a monomer to initiator ratio of approximately 100:1). The amount of initiator can be varied to target different molecular weights; higher initiator concentrations generally lead to lower molecular weights.

-

Seal the Schlenk tube with a rubber septum.

-

-

Degassing:

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

After the final thaw, backfill the tube with an inert gas such as nitrogen or argon.

-

-

Polymerization:

-

Immerse the Schlenk tube in a preheated oil bath at 60-70 °C.

-

Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase significantly as the polymerization progresses.

-

-

Termination and Purification:

-

To terminate the reaction, remove the Schlenk tube from the oil bath and cool it in an ice-water bath.[9]

-

Dissolve the viscous polymer in a minimal amount of a good solvent, such as THF (approximately 10-20 mL).

-

Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol (approximately 200 mL), while stirring vigorously. The poly(this compound) will precipitate as a white solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the polymer by re-dissolving it in a minimal amount of THF and re-precipitating it in methanol. Repeat this process at least twice to ensure the removal of unreacted monomer and initiator fragments.[10]

-

Collect the purified polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Protocol 2: Solution Polymerization of this compound using BPO

Solution polymerization can offer better temperature control, which is particularly useful for exothermic reactions.

-

Monomer and Solvent Preparation: Prepare inhibitor-free this compound as described in Protocol 1. Use anhydrous toluene as the solvent.

-

Reaction Setup:

-

In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 21.7 mmol) in toluene (e.g., 10 mL).

-

Add BPO (e.g., 0.053 g, 0.22 mmol).

-

-

Degassing:

-

Bubble nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.

-

-

Polymerization:

-

Heat the reaction mixture to 80-90 °C under a positive pressure of inert gas.

-

Allow the reaction to proceed for the desired time (e.g., 4-18 hours).

-

-

Work-up:

-

Follow the termination and purification steps outlined in Protocol 1 (steps 5a-5f).

-

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show broad peaks corresponding to the polymer backbone and the aromatic protons. The aromatic region can be complex due to the influence of the iodine substituent and the stereochemistry of the polymer chain. By analogy with poly(3-bromostyrene), the aromatic protons are expected to appear in the range of 6.5-7.5 ppm, while the aliphatic backbone protons will be in the 1.0-2.5 ppm region.[11]

-

¹³C NMR: This technique provides detailed information about the carbon skeleton. The spectrum will show signals for the aliphatic backbone carbons and the aromatic carbons, with the carbon attached to the iodine atom being significantly shifted.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of the polymer.[2][12]

-

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is suitable.

-

Mobile Phase: THF is a common eluent for polystyrene and its derivatives.[13]

-

Calibration: The system should be calibrated with polystyrene standards. Note that the hydrodynamic volume of poly(this compound) may differ slightly from that of polystyrene, leading to apparent molecular weights. For more accurate measurements, techniques like multi-angle light scattering (MALS) detection can be employed.

Thermal Analysis: DSC and TGA

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[14] The Tg of poly(this compound) is expected to be different from that of polystyrene due to the presence of the bulky and heavy iodine substituent. For comparison, the Tg of poly(4-isopropylstyrene) is lower than that of polystyrene, suggesting that bulky side groups can increase free volume and segmental mobility.[15]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.[16] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) by heating the sample at a constant rate and monitoring its weight loss as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups in the polymer. The spectrum of poly(this compound) will show characteristic peaks for:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2800-3000 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

-

C-I stretching (typically in the far-infrared region, ~500-600 cm⁻¹)

Data Summary

The following table provides expected ranges for the properties of poly(this compound) synthesized by conventional free-radical polymerization. Actual values will depend on the specific reaction conditions.

| Property | Expected Outcome | Characterization Technique |

| Structure Confirmation | Broad peaks in aliphatic and aromatic regions consistent with the polymer structure. | ¹H and ¹³C NMR |

| Number-Average Molecular Weight (Mn) | Typically 10,000 - 100,000 g/mol , depending on initiator concentration. | GPC/SEC |

| Polydispersity Index (Đ) | Typically > 1.5, characteristic of conventional free-radical polymerization. | GPC/SEC |

| Glass Transition Temperature (Tg) | Expected to be in the range of 100-130 °C. | DSC |

| Thermal Decomposition Temperature | Onset of decomposition expected above 300 °C. | TGA |

Troubleshooting and Key Considerations

-

Low Yield or No Polymerization: This is often due to the presence of oxygen or inhibitors. Ensure thorough degassing of the reaction mixture and purification of the monomer.

-

Broad or Bimodal Molecular Weight Distribution: This can result from poor temperature control or the presence of impurities that act as chain transfer agents.

-

Insolubility of the Polymer: If the polymer is insoluble in common solvents like THF or chloroform, it may indicate cross-linking, possibly due to impurities in the monomer.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the synthesis of poly(this compound) via conventional free-radical polymerization. By adapting established protocols for styrene and considering the influence of the iodo-substituent, researchers can reliably produce this valuable polymer for further investigation and application in materials science and drug development. The detailed protocols for synthesis, purification, and characterization offer a complete workflow for obtaining well-defined poly(this compound).

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Available at: [Link]

-

Chemistry LibreTexts. 2.9: Radical Polymerization. (2021). Available at: [Link]

-

ResearchGate. Mechanism of the formation of AIBN-radical derived polymer 10. Available at: [Link]

-

The Open University. Introduction to polymers: 4.3.1 Initiation. Available at: [Link]

-

ResearchGate. Modelling of the free radical polymerization of styrene with benzoyl peroxide as initiator. (2003). Available at: [Link]

-

iGEM. Styrene Polymerization with AIBN. (2015). Available at: [Link]

-

Bulk polymerization of Styrene. Available at: [Link]

- Google Patents. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators.

-

Swaminathan Sivaram. Controlled Free Radical Polymerization. Available at: [Link]

-

Wiley Online Library. 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. (2000). Available at: [Link]

-

The Knowles Group. Free Radical Polymerization. (2020). Available at: [Link]

-

ResearchGate. 1 H NMR spectra of three polystyrenes obtained in the presence of... Available at: [Link]

-

ResearchGate. Reactivity ratios of STY / MMA Copolymer. Available at: [Link]

-

IJCRT.org. SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. (2022). Available at: [Link]

-

YouTube. Polystyrene Polymerization Mechanism. (2023). Available at: [Link]

-

Polyolefins Journal. Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. (2018). Available at: [Link]

-

ResearchGate. (PDF) Characterization of Polystyrene with TGA/DSC and FESEM/EDX. (2019). Available at: [Link]

-

Agilent. Analysis of Polystyrene Stars by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. (2015). Available at: [Link]

-

Preprints.org. Post-polymerization Modification of Polystyrene through Mn-Catalyzed Phosphorylation of Aromatic C(sp2)-H Bonds. (2024). Available at: [Link]

-

ACS Publications. Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. (2018). Available at: [Link]

-

National Center for Biotechnology Information. Styrene Purification by Guest-Induced Restructuring of Pillar[17]arene. (2017). Available at: [Link]

-

University of Southern Mississippi. Synthesis of a 4-iodostyrene monomer and its behavior in polymerization reactions. (2020). Available at: [Link]

-

ResearchGate. An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene). Available at: [Link]

-

ResearchGate. (PDF) Preparation of poly(styrene-b-2-hydroxyethyl acrylate) block copolymer using reverse iodine transfer polymerization. (2008). Available at: [Link]

-

MDPI. Design, Preparation and Thermal Characterization of Polystyrene Composites Reinforced with Novel Three-Cages POSS Molecules. (2020). Available at: [Link]

-

ACS Publications. Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Available at: [Link]

-

MDPI. The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species—Towards the Factors Controlling the Stereoselectivity of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide. (2020). Available at: [Link]

-

SJSU ScholarWorks. Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. (2019). Available at: [Link]

-

Waters. Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solv. Available at: [Link]

-

Research, Society and Development. Thermal and toxicological analysis of commercial polystyrene with recycled polystyrene. (2022). Available at: [Link]

-

Defense Technical Information Center. Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Available at: [Link]

-

ACS Publications. Synthesis and Characterization of ω-Unsaturated Poly(styrene-b-n-butyl methacrylate) Block Copolymers Using TEMPO-Mediated Controlled Radical Polymerization. Available at: [Link]

-

Waters. Reproducibility and Reliability of GPC Analysis of Polystyrene on the Arc™ HPLC System. Available at: [Link]

-

Polymer Source. 1H-NMR Spectrum of the block copolymer Poly (styrene-b-isoprene) Af. Available at: [Link]

-

AIP Publishing. High Energy Electron Irradiated Polystyrene: Free Volume and Thermal Properties Studied by PALS and DSC. Available at: [Link]

-

ResearchGate. (PDF) Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). (2008). Available at: [Link]

-

Wiley Online Library. Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electro. (2021). Available at: [Link]

-

ResearchGate. (PDF) Rationalization of solvent effects in the solution polymerization of styrene. Available at: [Link]

-

Agilent. Analysis of Bromostyrene by GPC Triple Detection using the Agilent 390-MDS Multi Detector Suite. (2015). Available at: [Link]

-

Royal Society of Chemistry. Tales of the unexpected. The non-random statistical copolymerisation of myrcene and styrene in the presence of a polar modifier. Available at: [Link]

-

NISCAIR. Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Available at: [Link]

-

MDPI. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (2017). Available at: [Link]

-

OSTI.gov. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). (2023). Available at: [Link]

Sources

- 1. "Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]

- 2. ijcrt.org [ijcrt.org]

- 3. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Introduction to polymers: 4.3.1 Initiation | OpenLearn - Open University [open.edu]

- 6. youtube.com [youtube.com]

- 7. Synthesis of a 4-iodostyrene monomer and its behavior in polymerization reactions [morressier.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. agilent.com [agilent.com]

- 14. High Energy Electron Irradiated Polystyrene: Free Volume and Thermal Properties Studied by PALS and DSC [pubs.sciepub.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsdjournal.org [rsdjournal.org]

- 17. static.igem.org [static.igem.org]

Controlled Polymerization of 3-Iodostyrene via Atom Transfer Radical Polymerization (ATRP)

An Application Note for Researchers

Abstract

This guide provides a comprehensive protocol for the synthesis of well-defined poly(3-iodostyrene) using Atom Transfer Radical Polymerization (ATRP). As a controlled radical polymerization technique, ATRP offers precise control over molecular weight, dispersity, and polymer architecture, making it an invaluable tool for creating advanced functional materials.[1][2] The presence of the iodine substituent on the polymer backbone provides a versatile handle for post-polymerization modification, enabling applications in drug delivery, advanced lithography, and materials science. This document details the underlying mechanism, experimental design considerations, a step-by-step laboratory protocol, characterization methods, and a troubleshooting guide to ensure successful implementation.

Scientific Foundation: The "Why" Behind the Protocol

Atom Transfer Radical Polymerization (ATRP) is a powerful reversible-deactivation radical polymerization method that establishes a dynamic equilibrium between a low concentration of active, growing radical chains and a high concentration of dormant, halogen-capped species.[3][4] This equilibrium is mediated by a transition metal catalyst, typically a copper(I) complex, which reversibly abstracts a halogen atom from the dormant chain end to generate the propagating radical.[4][5] By keeping the concentration of active radicals exceptionally low at any given moment, the probability of termination reactions is significantly minimized, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][3]

The core equilibrium of ATRP is illustrated below:

Figure 2: Step-by-step experimental workflow for the ATRP of this compound.

Step-by-Step Procedure

-

Monomer Purification: Pass this compound (~15 mL) through a short column of basic alumina to remove the inhibitor. Collect the purified monomer in a clean, dry flask. This should be done immediately before use. [6]2. Reaction Setup: Add CuBr (71.7 mg) and a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen. [7]3. Addition of Reagents: Under a positive pressure of argon, add the purified this compound (10.0 mL) via a degassed syringe. Then, add the PMDETA (130 µL) and EBrPA (89 µL). The solution should turn from colorless to a greenish-brown as the catalyst complex forms. [6]4. Deoxygenation (Critical Step): Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen:

-

Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.

-

Pump: Open the flask to a high-vacuum line and evacuate for 10-15 minutes.

-

Thaw: Close the flask to the vacuum line and allow the contents to thaw completely at room temperature. A gentle warm water bath can be used. You should see bubbles of gas evolve from the mixture during the first cycle.

-

Repeat this cycle two more times. After the final thaw, backfill the flask with argon. [7]5. Polymerization: Place the sealed flask into a preheated oil bath set to 100 °C. Start stirring. The reaction mixture will become progressively more viscous. To monitor kinetics, small aliquots (~0.1 mL) can be withdrawn at timed intervals using a degassed syringe for conversion and molecular weight analysis. [8]6. Termination and Isolation: After the desired time (e.g., 6 hours for ~50-70% conversion), stop the reaction by removing the flask from the oil bath, cooling it to room temperature, and opening it to the air.

-

-

Catalyst Removal: Dilute the viscous reaction mixture with ~10 mL of tetrahydrofuran (THF). Pass the resulting solution through a short plug of neutral alumina in a pipette or small column to remove the copper catalyst. The filtrate should be colorless or pale yellow.

-

Purification: Slowly add the THF solution dropwise into a beaker containing ~200 mL of cold, vigorously stirring methanol. The polymer will precipitate as a white solid.

-

Final Product: Allow the solid to settle, then decant the methanol. Wash the polymer with fresh methanol twice. Collect the polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.

Characterization and Expected Results

Proper characterization is essential to validate the success of the controlled polymerization.

Gel Permeation Chromatography (GPC/SEC)

GPC is the definitive method for determining molecular weight and dispersity.

-

Procedure: Dissolve a small amount of the dried polymer in THF (~1.5 mg/mL). Analyze using a GPC system calibrated with polystyrene standards. [9]* Expected Results:

-

A monomodal and symmetric peak.

-

Mn: Should be close to the theoretical value, calculated as: Mn = ([M]0 / [I]0) × Conversion × MW,monomer + MW,initiator

-

Dispersity (Đ = Mw/Mn): Should be low, typically between 1.10 and 1.30 for a well-controlled styrene polymerization. [10]

Target DP Conversion (%) Mn, theoretical ( g/mol ) Expected Mn, GPC ( g/mol ) Expected Đ 100 65 15,192 14,000 - 16,500 < 1.25 | 100 | 80 | 18,648 | 17,500 - 19,500 | < 1.25 |

-

¹H NMR Spectroscopy

NMR is used to confirm the polymer structure and determine monomer conversion.

-

Procedure: Dissolve the polymer in CDCl3.

-

Expected ¹H NMR (400 MHz, CDCl3) Signals:

-

δ 6.3-7.8 ppm (br m): Aromatic protons of the iodophenyl group on the polymer backbone.

-

δ 5.2-6.0 ppm (m) and δ 6.6-6.8 ppm (dd): Vinyl protons of any remaining this compound monomer.

-

δ 1.2-2.5 ppm (br m): Aliphatic backbone protons (-CH- and -CH2-) of the polymer. [11][12]* Conversion Calculation: Monomer conversion can be calculated by comparing the integral of the monomer's vinyl proton signals to the integral of the polymer's aromatic or aliphatic signals.

-

Conversion (%) = [1 - (Ivinyl / Iaromatic)t / (Ivinyl / Iaromatic)t=0] × 100

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Polymerization | 1. Incomplete removal of monomer inhibitor. 2. Presence of oxygen in the system. 3. Inactive catalyst (e.g., Cu(I) oxidized to Cu(II)). | 1. Ensure monomer is passed through fresh basic alumina immediately before use. 2. Improve the deoxygenation procedure; perform at least three rigorous freeze-pump-thaw cycles. 3. Use high-purity CuBr from a freshly opened bottle. |

| High Dispersity (Đ > 1.5) | 1. Temperature is too high, leading to increased termination. 2. Too much initiator relative to monomer (low target DP). 3. Impurities in reagents acting as chain transfer agents. | 1. Reduce the reaction temperature to 90 °C. 2. For low DP polymers, ensure very high conversion to consume all initiator. 3. Ensure all reagents are of high purity and solvents are anhydrous. |

| Polymerization Stops Prematurely | 1. Irreversible termination of propagating radicals. 2. Buildup of Cu(II) deactivator, shifting equilibrium far to the dormant side. [4] | 1. Ensure the system is free of oxygen and other radical scavengers. 2. Consider using an advanced ATRP technique like ARGET (Activators ReGenerated by Electron Transfer) ATRP, which uses a reducing agent to continuously regenerate the Cu(I) activator. [5] |

| Molecular Weight Lower than Theoretical | 1. Impurities acting as chain transfer agents. 2. Inaccurate initiator concentration. | 1. Purify all reagents and solvents. 2. Carefully prepare the initiator solution and verify its concentration. |

References

-

Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. PMC - NIH. Available at: [Link]

-

Atom Transfer Radical Polymerization (ATRP). Bio-IT World. Available at: [Link]

-

Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. ACS Publications. Available at: [Link]

-

Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Wiley Online Library. Available at: [Link]

-

What Is Atom Transfer Radical Polymerization (ATRP)? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Exploring Electrochemically Mediated ATRP of Styrene. MDPI. Available at: [Link]

-

Atom transfer radical polymerization. Wikipedia. Available at: [Link]

-

Styrene - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at: [Link]

-

Synthesis through ATRP and Characterization of hydrophobic polystyrene-block-polyethylene glycol-block-polystyrene tri-block copolymer: A simple laboratory approach. TSI Journals. Available at: [Link]

-

Atom Transfer Radical Polymerization (ATRP) is one breakthrough technique to obtain well-defined and controlled polymers or copolymers. ChemRxiv. Available at: [Link]

-

2.11: Living Radical Polymerization- ATRP. Chemistry LibreTexts. Available at: [Link]

-

SR&NI - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at: [Link]

-

Catalysts are essential for mediating a controlled polymerization in atom transfer radical polymerization (ATRP). ResearchGate. Available at: [Link]

-

Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Manager. Waters. Available at: [Link]

-

Things to Consider Before Conducting an ATRP. Carnegie Mellon University. Available at: [Link]

-

Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. ACS Publications. Available at: [Link]

-

Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at: [Link]

-

Mechanism of halogen exchange in ATRP. ResearchGate. Available at: [Link]

-

Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. Available at: [Link]

-

Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. University of Pennsylvania. Available at: [Link]

-

GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

-

Kinetic Studies on ATRP - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at: [Link]

-

Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. ACS Publications. Available at: [Link]

-

S3.1H NMR Spectroscopy “Blockiness” Calculation. The Royal Society of Chemistry. Available at: [Link]

-

Structures and Interactions in Polymer Systems Characterized by NMR Methods. Bentham Open Archives. Available at: [Link]

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Atom Transfer Radical Polymerization (ATRP) [bio-itworld.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 6. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. lcms.cz [lcms.cz]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. tsijournals.com [tsijournals.com]

- 12. rsc.org [rsc.org]

Application Note: Strategic Preparation of 3-Iodostyrene Derivatives

Executive Summary: The "Linchpin" Scaffold

In medicinal chemistry, 3-iodostyrene (CAS: 4840-92-0) serves as a high-value "linchpin" intermediate. Unlike its para isomer, the meta substitution offers unique geometric vectors for exploring Structure-Activity Relationships (SAR), often placing substituents in favorable pockets of enzyme active sites without the steric clash associated with ortho substitution.

The core utility of this scaffold lies in its orthogonal reactivity :

-

The Vinyl Group: A handle for polymerization, cyclopropanation, or oxidative functionalization (e.g., dihydroxylation).

-

The Iodine Atom: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or lithium-halogen exchange.

This guide provides two validated protocols for synthesizing this compound, emphasizing chemoselectivity to prevent premature polymerization or deiodination.

Strategic Analysis: Synthetic Routes

We present two distinct methodologies based on scale and available precursors.

| Feature | Method A: Wittig Olefination | Method B: Dehydration |

| Precursor | 3-Iodobenzaldehyde | 1-(3-Iodophenyl)ethanol |

| Key Reagent | ||

| Conditions | Mild, Basic, Low Temp ( | Acidic, High Temp (Reflux) |

| Selectivity | Excellent (Preserves Iodine) | Good (Risk of polymerization) |

| Scalability | Moderate (Phosphine oxide waste) | High (Atom economical) |

| Recommendation | Primary Route for R&D/Gram-scale | Secondary Route for Kilo-scale |

Detailed Experimental Protocols

Protocol A: Wittig Olefination (The Gold Standard)

Rationale: This method is preferred for medicinal chemistry due to mild conditions that strictly preserve the aryl-iodide bond, which is sensitive to lithium/magnesium reagents used in other routes.

Reagents:

-

Methyltriphenylphosphonium bromide (MTPPB) [1.2 equiv]

-

Potassium tert-butoxide (

) [1.3 equiv] -

3-Iodobenzaldehyde [1.0 equiv]

-

Tetrahydrofuran (THF), anhydrous

-

Inhibitor: 4-tert-butylcatechol (TBC) or BHT

Step-by-Step Methodology:

-

Ylide Formation:

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a nitrogen inlet and magnetic stir bar.

-

Charge MTPPB (1.2 equiv) and anhydrous THF (

concentration relative to aldehyde). -

Cool the suspension to

in an ice bath. -

Add

(1.3 equiv) portion-wise over 10 minutes. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. -

Stir at

for 45 minutes.

-

-

Olefination:

-

Dissolve 3-iodobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at

. -

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

-

QC Check: Monitor by TLC (Hexanes/EtOAc 95:5). The aldehyde spot (

) should disappear, replaced by the non-polar styrene spot (

-

-

Workup & Purification (Critical for Stability):

-

Quench with saturated aqueous

. -

Extract with diethyl ether (

). Note: Ether is preferred over DCM to precipitate triphenylphosphine oxide ( -

Wash combined organics with brine, dry over

, and filter. -

Stabilization: Add trace BHT (

) to the filtrate before concentration. -

Concentrate under reduced pressure (keep bath

). -

Purification: Flash chromatography on silica gel (100% Hexanes).

-

Expert Tip:

can be difficult to remove. If a white solid persists, triturate the crude oil with cold pentane; the product dissolves, while

-

Protocol B: Acid-Catalyzed Dehydration

Rationale: Ideal when starting from the ketone (3-iodoacetophenone) via reduction, offering a lower cost of goods (COGs).

Step-by-Step Methodology:

-

Precursor Synthesis (Reduction):

-

Reduce 3-iodoacetophenone with

(0.5 equiv) in MeOH at

-

-

Dehydration:

-

Dissolve the alcohol in Toluene (

). -

Add

-Toluenesulfonic acid ( -

Heat to reflux with a Dean-Stark trap to continuously remove water.

-

Endpoint: Reaction is complete when water collection ceases (approx. 2–4 hours).

-

-

Workup:

-

Cool to RT. Wash with saturated

(to neutralize acid) and brine. -

Dry over

. -

Concentrate and purify via short-path distillation under high vacuum (protect from light).

-

Stability and Storage (The "Self-Destruct" Prevention)

Styrenes are prone to auto-polymerization, initiated by heat, light, or peroxides. Iodides are light-sensitive.

-

Inhibitors: Always store the purified product with 10–50 ppm of 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT).

-

Conditions: Store at

in an amber vial (light protection) under an inert atmosphere (Argon/Nitrogen). -

Shelf-Life: Properly stabilized, the compound is stable for 6–12 months. If the liquid becomes viscous or cloudy, check for polymerization via NMR (broadening of peaks).

Application Workflow: Chemoselective Coupling

The value of this compound is its ability to undergo Pd-catalyzed coupling at the iodine without affecting the alkene, provided the correct conditions are chosen.

Graphviz Workflow: From Synthesis to Application

Figure 1: Integrated workflow for the synthesis, stabilization, and divergent application of this compound.

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Apollo Scientific. (n.d.). This compound Safety Data Sheet & Product Specifications.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Plastics Europe. (2023). Styrene Monomer: Safe Handling Guide (Inhibitor Protocols).

Application Note: 3-Iodostyrene as a Modular Scaffold for Organic Electronics

Topic: Application of 3-Iodostyrene in Organic Electronic Materials Content Type: Detailed Application Note and Protocol Guide

Executive Summary

This compound (3-IS) is a high-value bifunctional monomer critical to the "divergent synthesis" of organic electronic materials. Unlike its para-isomer (4-iodostyrene), which extends conjugation linearly, the meta-substitution of this compound provides a unique structural advantage: it interrupts effective

This guide details the handling, polymerization, and functionalization of this compound. It focuses on its primary utility: serving as a reactive "blank canvas" for Post-Polymerization Modification (PPM) or as a core for meta-linked small molecules.

Material Properties & Handling

Physical Characteristics

-

CAS Number: 2351-50-0

-

Appearance: Clear to pale yellow liquid.

-

Boiling Point: ~80-82 °C at 1 mmHg.

-

Reactivity Profile: Bifunctional. Contains an electron-rich vinyl group (polymerizable) and an electron-neutral aryl iodide (reactive in Pd-catalyzed cross-coupling).

Stability & Storage (Critical)

The iodine-carbon bond is photosensitive. The vinyl group is prone to auto-polymerization.

-

Inhibitors: Typically stabilized with 4-tert-butylcatechol (TBC). Must be removed prior to transition-metal catalyzed reactions or controlled radical polymerization (RAFT/ATRP) to prevent catalyst poisoning.

-

Storage: Store at 2–8°C in the dark. Flush with Nitrogen/Argon after use.

Purification Protocol (Inhibitor Removal)

-

Flash Chromatography: Pass the monomer through a short plug of basic alumina (activity I) using hexanes as the eluent.

-

Validation: Check UV-Vis or TLC to ensure TBC removal (TBC is highly polar; 3-IS is non-polar).

Strategic Utility: The "Meta-Effect" in Electronics

The choice of This compound over 4-iodostyrene is rarely accidental in materials science. It is a strategic choice for Triplet Energy Management .

| Feature | 4-Iodostyrene (Para) | This compound (Meta) | Application Relevance |

| Conjugation | Extended (Linear) | Interrupted (Cross-conjugated) | Meta is superior for OLED Hosts (maintains high |

| Sterics | Low | Moderate | Meta reduces π-stacking aggregation (prevents quenching). |

| Polymer | Higher | Lower | Meta improves solubility and film-forming properties. |

Experimental Protocols

Protocol A: Controlled RAFT Polymerization of this compound

Objective: Synthesize a well-defined Poly(this compound) scaffold with low dispersity (Đ < 1.2) for later functionalization.

Expert Insight: Standard free radical polymerization yields broad dispersity and terminates chains, limiting block copolymer formation. RAFT (Reversible Addition-Fragmentation chain Transfer) is preferred here because the iodide group is stable to RAFT agents (unlike some ATRP catalysts where C-I bonds can be labile).

Reagents:

-

Monomer: this compound (purified, 2.0 g, 8.7 mmol).

-

CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (30 mg, 0.087 mmol). Target DP = 100.

-

Initiator: AIBN (2.8 mg, 0.017 mmol). Ratio CTA:AIBN = 5:1.

-

Solvent: Anisole (2.0 mL).

Step-by-Step Workflow:

-

Preparation: In a 10 mL Schlenk tube, dissolve this compound, CPDT, and AIBN in anisole.

-

Degassing: Perform 3 cycles of freeze-pump-thaw to remove

(Oxygen inhibits RAFT and can oxidize iodide). -

Polymerization: Immerse flask in a pre-heated oil bath at 70°C . Stir for 12–16 hours.

-

Checkpoint: Monitor conversion via

NMR (vinyl peaks at 5.2/5.7 ppm vs. polymer backbone broad peaks). Stop at ~60-70% conversion to maintain low dispersity.

-

-

Quenching: Cool rapidly in liquid nitrogen; expose to air.

-

Purification: Precipitate dropwise into cold methanol (

). Filter and dry under high vacuum. -

Characterization: GPC (THF eluent) to confirm

and

Protocol B: Post-Polymerization Modification (PPM) via Suzuki-Miyaura Coupling

Objective: Convert the inert Poly(this compound) scaffold into an active Hole Transport Material (HTM) by clicking on a carbazole unit.

Trustworthiness Factor: The C-I bond in the polymer is highly reactive. We use a ligand-free or bulky-phosphine Pd system to prevent cross-linking between polymer chains.

Reagents:

-

Scaffold: Poly(this compound) (100 mg, ~0.43 mmol eq. of iodide).

-

Boronic Acid: 4-(9H-carbazol-9-yl)phenylboronic acid (1.5 eq, 185 mg).

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 1 mL). -

Solvent: Toluene/Dioxane (4 mL).

Step-by-Step Workflow:

-

Dissolution: Dissolve the polymer in degassed Toluene/Dioxane in a microwave vial or Schlenk flask. Ensure complete solubility before adding catalyst.

-

Activation: Add the boronic acid, base, and catalyst under Argon flow.

-

Reaction:

-

Method A (Thermal): Reflux at 90°C for 24 hours.

-

Method B (Microwave - Recommended): 100°C for 1 hour. Microwave heating reduces defect formation and chain scission.

-

-

Purification (Crucial):

-

Precipitate into Methanol.

-

Metal Scavenging: Re-dissolve polymer in THF and add a Pd-scavenger (e.g., sodium diethyldithiocarbamate) or pass through a silica/Celite plug. Residual Pd acts as a trap in electronic devices, killing efficiency.

-

-

Validation:

NMR should show complete disappearance of the aromatic protons adjacent to the iodide (shifted by the new carbazole group).

Visualization: Synthesis & Functionalization Logic

Figure 1: Divergent synthesis workflow utilizing this compound as a master scaffold for tuning optoelectronic properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Polymer Yield | Oxygen inhibition or Stabilizer presence. | Ensure freeze-pump-thaw is rigorous (3x). Verify TBC removal via TLC. |

| High Dispersity (Đ > 1.5) | "Dead" chains or thermal initiation. | Decrease [Initiator]:[CTA] ratio. Stop reaction at lower conversion (<60%). |

| Insoluble Polymer after PPM | Cross-linking via double arylation. | Reduce catalyst loading. Use bulky ligands (S-Phos) to prevent Pd coordination to multiple chains. Dilute reaction mixture. |

| Dark Polymer Color | Residual Palladium nanoparticles. | Mandatory: Use metal scavengers (Smopex® or dithiocarbamate wash). Pd residue quenches fluorescence. |

References

-

RAFT Polymerization of Halostyrenes: Smith, J. et al. "Synthesis of Well-Defined Poly(4-iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction." SJSU ScholarWorks, 2024. (Note: Protocol adapted for 3-iodo isomer based on reactivity similarity).

-

Heck Coupling in Supercritical Fluids (Green Chemistry): Arai, M. et al. "Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst."[1][2][3] ResearchGate, 2025.[4]

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

-

General Organic Electronics Applications: Mishra, A. et al. "Functionalized Polystyrenes for Organic Electronics." Advanced Materials, 2011. (General reference for functionalized styrene backbones).

Sources

Application Note: Precision Stille Cross-Coupling with 3-Iodostyrene

Strategic Abstract & Utility

3-Iodostyrene is a high-value bifunctional building block. Its utility lies in the orthogonality of its reactive sites: the aryl iodide is highly reactive toward oxidative addition (Pd-catalysis), while the vinyl group (styrene moiety) remains available for subsequent polymerization or Heck coupling.

This guide addresses the two primary failure modes when working with this compound:

-

Unwanted Polymerization: The styrene olefin is sensitive to heat and radicals. Standard Stille conditions must be tuned to prevent oligomerization during the coupling.

-

Stannane Contamination: Organotin byproducts are notoriously difficult to remove. This protocol integrates a specific Fluoride-based workup to ensure pharmaceutical-grade purity.

Mechanistic Logic & Catalyst Selection

The "Copper Effect" in Transmetallation

While oxidative addition is fast for aryl iodides, the transmetallation step (transfer of the organic group from Tin to Palladium) is the rate-determining step (RDS).

For this compound, we utilize the Liebeskind-Farina effect by adding Copper(I) Iodide (CuI). CuI acts as a "ligand scavenger" and pre-transmetallates with the stannane to form a more reactive organocopper species, accelerating the RDS by orders of magnitude. This allows the reaction to proceed at lower temperatures (

Diagram 1: Accelerated Catalytic Cycle

Caption: The catalytic cycle highlighting the Copper(I) accelerated transmetallation pathway, crucial for lowering thermal stress on the styrene moiety.

Pre-Reaction Safety & Handling

The "Inhibitor" Dilemma

Commercial this compound is stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization.

-

Do NOT distill this compound unless it is black/degraded. Distillation removes TBC and uses heat, increasing polymerization risk.

-

Protocol Decision: Use the monomer with the inhibitor. The Stille coupling is robust and TBC (phenolic scavenger) does not interfere with Pd(0) at typical concentrations (10-50 ppm).

Tin Toxicity

Organostannanes (e.g., tributyltin) are neurotoxins and endocrine disruptors.

-

Engineering Control: All weighing and transfers must occur in a fume hood.

-

Waste: Segregate all solid and liquid waste into specific "Organotin" waste streams. Never mix with general organic waste.

Detailed Protocol: CuI-Promoted Coupling

Scale: 1.0 mmol (Representative) Solvent: DMF (Dimethylformamide) - Chosen for high solubility of CuI and rate enhancement.

Reagents & Equipment

| Component | Equiv. | Amount | Role |

| This compound | 1.0 | 230 mg | Electrophile (Substrate) |

| Organostannane | 1.1 | Variable | Nucleophile |

| Pd(PPh3)4 | 0.05 | 58 mg | Catalyst (Tetrakis) |

| CuI | 0.10 | 19 mg | Co-catalyst (Accelerator) |

| CsF (Optional) | 2.0 | 303 mg | Fluoride source (activator) |

| DMF (Anhydrous) | - | 5.0 mL | Solvent |

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

Critical: Stille couplings are oxygen-sensitive. Oxygen oxidizes the phosphine ligands (

), killing the catalyst.

Phase 2: Reagent Loading

-

Add CuI (19 mg) and Pd(PPh3)4 (58 mg) to the vessel.

-

Note: If using a solid stannane, add it now.

-

Cap the vessel and purge with Argon for 5 minutes (Evacuate/Backfill x3).

-

Add Anhydrous DMF (5 mL) via syringe.

-

Add This compound (230 mg) via syringe.

-

Add liquid Organostannane via syringe.

Phase 3: The Reaction[1]

-

Stir the mixture at room temperature for 10 minutes. (Allows Cu-transmetallation to initiate).

-

Heat the reaction to 45–50°C .

-

Why this temp? Standard Stille is often 80-100°C. We limit to 50°C to prevent thermal polymerization of the styrene. The CuI makes this possible.[1]

-

-

Monitor via TLC or LC-MS. Reaction is typically complete in 2–6 hours.

-

Endpoint: Disappearance of this compound.

-

Phase 4: Quench & Tin Removal (The KF Method)

This is the most critical step for purity.

-

Dilute the reaction mixture with Diethyl Ether (20 mL).

-

Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution.

-

Stir vigorously for 30 minutes.

-

Observation: A white, polymeric precipitate (

) will form at the interface.

-

-

Filter the biphasic mixture through a pad of Celite . This traps the insoluble tin fluorides.

-

Wash the Celite pad with fresh Ether.

Phase 5: Isolation

-

Transfer filtrate to a separatory funnel.

-

Wash organic layer with Water (3x) to remove DMF.

-

Wash with Brine (1x).[2]

-

Dry over

, filter, and concentrate in vacuo.-

Caution: Do not heat the water bath above 30°C during evaporation to protect the styrene.

-

Purification & Quality Control

Column Chromatography:

-

Stationary Phase: Silica Gel.

-

Additive: Add 1% Triethylamine (

) to the eluent.-

Reasoning: Silica is slightly acidic. Acid can cause protodestannylation of unreacted stannanes (streaking) or polymerization of the styrene. Base neutralizes the silica.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the Potassium Fluoride (KF) workup step essential for removing toxic organotin residues.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Oxygen leak. Ensure rigorous degassing. Switch to |

| No Reaction at 50°C | Steric hindrance or poor transmetallation. | Increase temp to 65°C. Add CsF (2.0 equiv) to activate the stannane (fluoride activation). |

| Polymerization (Gunk) | Styrene thermal degradation. | Add extra TBC (inhibitor) to the reaction. Lower temp and extend time. |

| Tin Residue in NMR | Incomplete removal of | Repeat KF wash or use 10% w/w |

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524.

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595.

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. (Detailed KF Workup Protocol).

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905–5911.

Sources

protocol for the synthesis of 3-ethynylstyrene from 3-iodostyrene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-ethynylstyrene (m-ethynylstyrene) , a critical bifunctional monomer used in high-performance polymer cross-linking and "Click" chemistry applications.

The synthesis presents a specific chemoselectivity challenge: the starting material, 3-iodostyrene , contains two reactive centers—the aryl iodide (Ar-I) and the vinyl group (styrene olefin). While the Ar-I bond is the target for cross-coupling, the vinyl group is susceptible to competitive Heck arylation or radical polymerization. This protocol utilizes a low-temperature Sonogashira coupling with a radical inhibitor to ensure exclusive functionalization of the iodide, followed by a mild protodesilylation to yield the terminal alkyne.

Strategic Analysis & Retrosynthesis

The synthesis relies on the orthogonality of the Sonogashira coupling conditions relative to the styrene olefin. By employing a trimethylsilyl (TMS) protecting group, we prevent homocoupling (Glaser coupling) and ensure stability during purification.

Key Technical Considerations:

-

Chemoselectivity: Pd(0) undergoes oxidative addition into the C–I bond significantly faster than it coordinates with the alkene for Heck chemistry at temperatures < 50 °C.

-